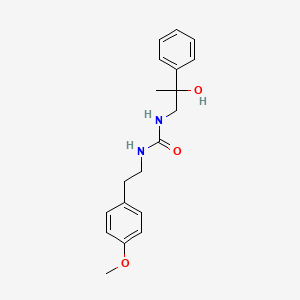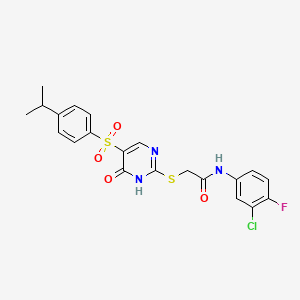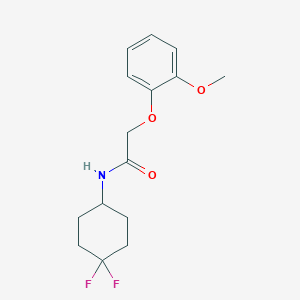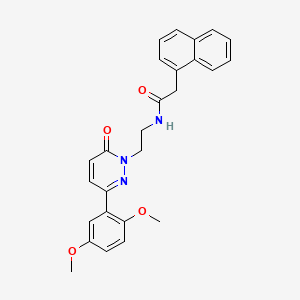
1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea is a urea derivative that is not directly discussed in the provided papers. However, similar compounds with urea linkages and substituted phenyl groups have been synthesized and studied for various properties and biological activities. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved carbonylation and substitution reactions, yielding a product confirmed by spectroscopic methods . Another related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was characterized and its antitumor activity was evaluated . The compound 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, which is structurally similar to the target compound, was synthesized and its crystal structure was determined, revealing intermolecular hydrogen bonding .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonylation reaction of amines. In the case of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, a one-step synthesis using triphosgene and trimethylamine followed by the addition of 4-methoxyaniline was employed, achieving a 72% yield . Similarly, other urea derivatives were synthesized through substitution reactions, as seen in the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea and 1-aryl-3-(2-chloroethyl) ureas .
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized by spectroscopic methods such as NMR, FTIR, and mass spectrometry, as well as single-crystal X-ray diffraction. For example, the crystal structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was determined, showing it crystallizes in the monoclinic space group with specific cell parameters . The dihedral angle between the phenyl ring and the urea group in 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea was measured to be 35.6°, indicating the spatial arrangement of the molecule .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including nucleophilic and electrophilic substitutions, as well as hydrogen bonding interactions. The intermolecular hydrogen bonding in 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea contributes to the formation of a two-dimensional array in the crystal lattice . The reactivity of these compounds can be influenced by the substituents on the phenyl rings, as seen in the synthesis of 1-aryl-3-(2-chloroethyl) ureas, where the chloroethyl group plays a key role in the cytotoxicity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their molecular structure. The solubility, density, and crystal packing can be influenced by the presence of hydrophilic or hydrophobic groups. For instance, the introduction of hydrophilic groups in 4-phenyl-1,8-naphthyridin-2(1H)-on-3-yl ureas improved their aqueous solubility and pharmacokinetic properties . The density and crystal packing parameters of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea were determined through X-ray diffraction, providing insights into the compound's solid-state properties .
Applications De Recherche Scientifique
Synthesis and Receptor Antagonism A study on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives highlighted their role as neuropeptide Y5 receptor antagonists. The research aimed at optimizing the in vitro potency of these compounds by modifying their stereochemistry and various molecular segments, leading to the identification of potent compounds acting as antagonists in cellular assays (Fotsch et al., 2001).
Biosensing Applications Urea-based biosensors have been developed for detecting urea concentration, demonstrating their utility in industrial and biomedical diagnostics. The novel hydrogel-based biosensor for urea detection leverages the enzymatic hydrolysis of urea to produce an alkaline pH change, detected by a pH-sensitive hydrogel. This biosensor exhibits high sensitivity and selectivity, with potential applications in monitoring urea levels in various settings (Erfkamp et al., 2019).
Propriétés
IUPAC Name |
1-(2-hydroxy-2-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(23,16-6-4-3-5-7-16)14-21-18(22)20-13-12-15-8-10-17(24-2)11-9-15/h3-11,23H,12-14H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNCYIONNHJHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)


![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2518480.png)
![Methyl 3-[(3,6-dioxo-4-{[4-(phenylamino)phenyl]amino}cyclohexa-1,4-dien-1-yl)sulfanyl]propanoate](/img/structure/B2518481.png)
![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)